molecular formula C15H13NO3 B2383849 (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone CAS No. 164526-15-2

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone

Cat. No.: B2383849
CAS No.: 164526-15-2
M. Wt: 255.273
InChI Key: ALKQZAYAWNIANE-UHFFFAOYSA-N
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Description

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone is a complex organic compound with a unique structure that includes both an amino group and a methanone group attached to a benzo[1,4]dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[1,4]dioxin ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives.

    Introduction of the amino group: This step often involves nitration followed by reduction to convert a nitro group to an amino group.

    Attachment of the phenyl-methanone group: This can be done through Friedel-Crafts acylation using phenyl ketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The methanone group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the methanone group can yield alcohol derivatives.

Scientific Research Applications

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the methanone group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanol: This compound has a similar structure but with a methanol group instead of a methanone group.

    (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone: This compound has an ethanone group instead of a phenyl-methanone group.

Uniqueness

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone is unique due to the presence of both an amino group and a phenyl-methanone group attached to the benzo[1,4]dioxin ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research.

Properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c16-12-9-14-13(18-6-7-19-14)8-11(12)15(17)10-4-2-1-3-5-10/h1-5,8-9H,6-7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKQZAYAWNIANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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